molecular formula C26H23BrN2O2 B4289505 2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

Cat. No.: B4289505
M. Wt: 475.4 g/mol
InChI Key: ZOZXMACHWZWICI-UHFFFAOYSA-N
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Description

2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.

    Introduction of the 3-bromobenzoyl group: This step involves the acylation of the beta-carboline core using 3-bromobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-ethoxyphenyl group: This can be accomplished through a Suzuki coupling reaction, where a boronic acid derivative of 4-ethoxyphenyl is coupled with the brominated beta-carboline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with known biological activities.

    Harmaline: A beta-carboline with similar structural features and pharmacological properties.

    Tetrahydroharmine: A reduced form of harmine with distinct biological effects.

Uniqueness

2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to the presence of the 3-bromobenzoyl and 4-ethoxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

(3-bromophenyl)-[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O2/c1-2-31-20-12-10-17(11-13-20)25-24-22(21-8-3-4-9-23(21)28-24)14-15-29(25)26(30)18-6-5-7-19(27)16-18/h3-13,16,25,28H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZXMACHWZWICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC(=CC=C4)Br)C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
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2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
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2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
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2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
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2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 6
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2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

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